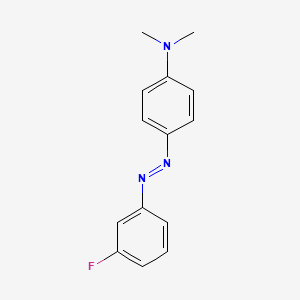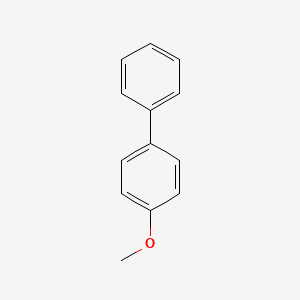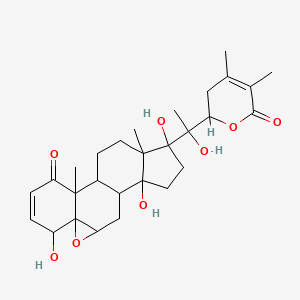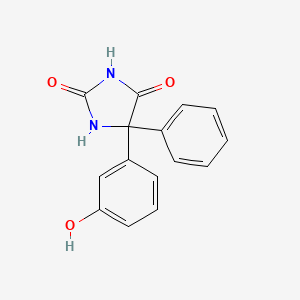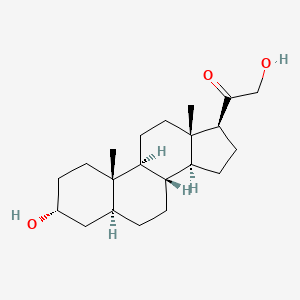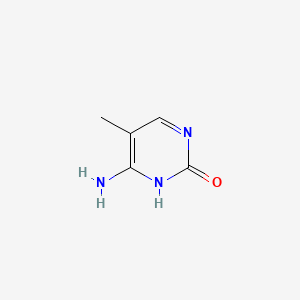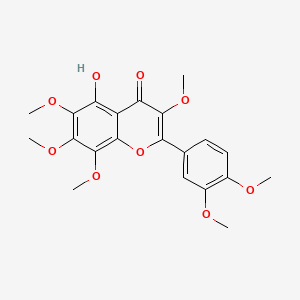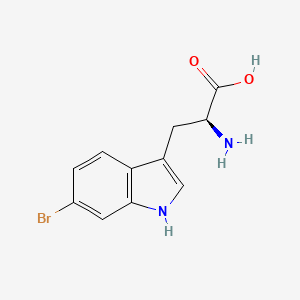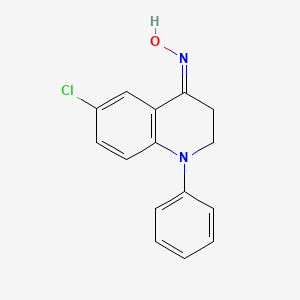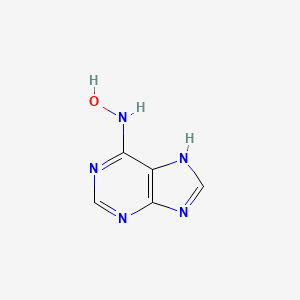![molecular formula C44H54N4O8 B1664249 L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl- CAS No. 129467-48-7](/img/structure/B1664249.png)
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Vue d'ensemble
Description
A 75925 is a nonnucleoside reverse transcriptase inhibitors (NNRTI). It works to inhibit HIV-1 replication.
Applications De Recherche Scientifique
Asymmetric Catalysis
- Chiral Ligand in Asymmetric Hydrogenation : A study by (Bakos, Heil, & Markó, 1983) introduced a chiral 1,4-diphosphine derived from L-iditol. This compound served as a ligand in rhodium complexes, catalyzing asymmetric hydrogenation to yield optically active amino acids.
Synthesis of Derivatives
- Derivative Synthesis for Biological Studies : Research by (Kuszmann & Pelczer, 1981) details the synthesis of 1,6-Diamino-2,5-anhydro-1,6-dideoxy-l-iditol derivatives. These compounds have potential for biological activity studies but showed no muscarine-like effects.
Organometallic Chemistry
- Organometallic Catalysts : A paper by (Brown, Dayrit, & Sinou, 1987) discussed the use of L-iditol derivatives in creating chiral ligands for rhodium-catalyzed asymmetric hydrogenation. This study demonstrated the application in synthesizing amino acids from enamide precursors.
Pharmaceutical Chemistry
- Asymmetric Carbonylation in Drug Synthesis : The work of (Xie et al., 1998) showed the use of an L-iditol derivative in the asymmetric carbonylation of 1-(6′-methoxy-2′-naphthyl)ethanol. This process is significant in synthesizing the drug (S)-naproxen.
Polymer Science
- Polymerization Catalysis : Research by (Yuan, Chen, Zhang, & Lu, 2001) utilized L-iditol-based ligands in the enantioselective, alternating copolymerization of carbon monoxide with functional olefins. This methodology led to the production of optically active, isotactic polyketones.
Propriétés
Numéro CAS |
129467-48-7 |
|---|---|
Nom du produit |
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl- |
Formule moléculaire |
C44H54N4O8 |
Poids moléculaire |
766.9 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H54N4O8/c1-29(2)37(47-43(53)55-27-33-21-13-7-14-22-33)41(51)45-35(25-31-17-9-5-10-18-31)39(49)40(50)36(26-32-19-11-6-12-20-32)46-42(52)38(30(3)4)48-44(54)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-40,49-50H,25-28H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38-,39+,40+/m0/s1 |
Clé InChI |
TZRRVSCDIPHXHN-RRUVMKMCSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
Apparence |
Solid powder |
Autres numéros CAS |
142861-15-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A 75925; A-75925; A75925 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



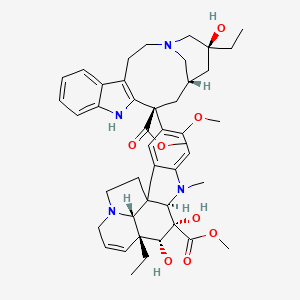
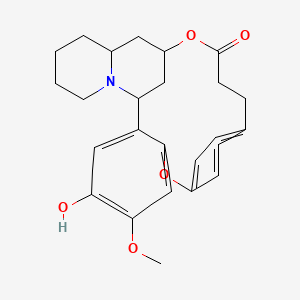
![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)
